Cas no 1226429-46-4 (2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide)

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide
- 2-ethylsulfanyl-N-(2-methoxyquinolin-8-yl)benzamide
- F5893-0209
- VU0528018-1
- 1226429-46-4
- AKOS024527394
- 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide
-
- インチ: 1S/C19H18N2O2S/c1-3-24-16-10-5-4-8-14(16)19(22)20-15-9-6-7-13-11-12-17(23-2)21-18(13)15/h4-12H,3H2,1-2H3,(H,20,22)
- InChIKey: PTZSUQWXMOZBCO-UHFFFAOYSA-N
- ほほえんだ: C(NC1C2C(C=CC=1)=CC=C(OC)N=2)(=O)C1=CC=CC=C1SCC
計算された属性
- せいみつぶんしりょう: 338.10889899g/mol
- どういたいしつりょう: 338.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5893-0209-5mg |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-10μmol |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-10mg |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-3mg |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-20μmol |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-20mg |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-2μmol |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-15mg |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-50mg |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5893-0209-4mg |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |
1226429-46-4 | 4mg |
$66.0 | 2023-09-09 |
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamideに関する追加情報
Introduction to 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide (CAS No: 1226429-46-4)
2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide, identified by the Chemical Abstracts Service Number (CAS No) 1226429-46-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an ethylsulfanyl group with a benzamide moiety linked to a methoxy-substituted quinoline ring, has garnered attention due to its potential biological activities and synthetic utility. The structural complexity of this compound positions it as a promising candidate for further investigation in drug discovery and medicinal chemistry.
The benzamide moiety, a well-known pharmacophore in medicinal chemistry, is often associated with anti-inflammatory, analgesic, and antimicrobial properties. In 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide, the presence of this group alongside the quinoline scaffold suggests potential interactions with biological targets such as enzymes and receptors. The ethylsulfanyl substituent introduces a polar sulfur atom, which can enhance solubility and binding affinity, making it an attractive feature for drug design.
Quinoline derivatives are another class of compounds with extensive pharmacological applications. The methoxy group on the quinoline ring in this molecule may influence electronic properties and metabolic stability, factors that are critical in drug development. Recent studies have highlighted the importance of quinoline-based compounds in the treatment of infectious diseases, particularly against resistant bacterial strains. The incorporation of a benzamide group into this framework could lead to novel derivatives with enhanced efficacy and reduced side effects.
From a synthetic perspective, 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide represents an interesting challenge for organic chemists. The synthesis involves multiple steps, including functional group transformations and regioselective modifications. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling techniques, have been employed to construct the complex core structure efficiently. These synthetic approaches not only highlight the versatility of modern organic chemistry but also contribute to the development of scalable production processes for biologically active compounds.
The biological activity of 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide has been explored in several preclinical studies. Initial screening assays have indicated potential inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The quinoline moiety is known to interact with DNA gyrase and topoisomerases, which are critical targets in anticancer therapy. Additionally, the benzamide group may modulate inflammatory pathways by interacting with COX enzymes or peroxisome proliferator-activated receptors (PPARs). These findings underscore the compound's potential as a lead molecule for further pharmacological development.
In vitro studies have also demonstrated the compound's ability to disrupt bacterial biofilm formation, a significant issue in antibiotic resistance management. The ethylsulfanyl group may contribute to this effect by interfering with bacterial cell wall synthesis or membrane integrity. Such properties make 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide a valuable candidate for developing novel antimicrobial agents that can overcome existing resistance mechanisms.
The pharmacokinetic profile of this compound is another area of active investigation. Computational modeling techniques have been used to predict absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for assessing drug-like characteristics. Preliminary data suggest that modifications to the quinoline ring could enhance oral bioavailability while minimizing liver metabolism. Such insights are crucial for optimizing dosage regimens and improving therapeutic outcomes.
Future research directions include exploring derivatives of 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide through structure-activity relationship (SAR) studies. By systematically varying substituents on the benzamide or quinoline moieties, researchers can identify analogs with improved potency and selectivity. Additionally, combination therapies involving this compound with other bioactive molecules may offer synergistic effects in treating complex diseases.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide. Predictive models can analyze large datasets to forecast biological activity and optimize synthetic routes, reducing the time and cost associated with traditional screening methods. This technological advancement aligns with global efforts to address unmet medical needs efficiently.
In conclusion, 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide (CAS No: 1226429-46-4) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutics targeting inflammation, cancer, and infectious diseases. Ongoing research efforts aim to elucidate its mechanism of action further while optimizing its pharmacokinetic properties through rational design approaches.
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